molecular formula C5H4N4O B6419957 Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 56976-88-6

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B6419957
CAS No.: 56976-88-6
M. Wt: 136.11 g/mol
InChI Key: DHQDPICNDWFEBQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound features a fused ring system consisting of a pyrazole ring and a triazine ring, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one, also known as 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one, has been identified to interact with several targets. One of the primary targets of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells .

Mode of Action

The compound interacts with its target, CDK2, by inhibiting its activity . This inhibition is achieved through the formation of hydrogen bonds with key amino acids in the active site of CDK2 . The inhibition of CDK2 leads to a disruption in cell cycle progression, effectively halting the proliferation of cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle leads to the arrest of cell division and the induction of apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s ability to inhibit cdk2 suggests that it can penetrate cell membranes to reach its intracellular target

Result of Action

The result of the action of this compound is the inhibition of cell proliferation and the induction of apoptosis in cancer cells . This makes the compound a potential candidate for the development of new anticancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to cross cell membranes and reach its target . Additionally, the presence of other substances in the environment, such as proteins or lipids, can potentially interact with the compound and affect its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one typically involves the reaction of tetracarbonyl compounds with thiocarbonohydrazide. This method proceeds through a series of cascade condensations, resulting in the formation of substituted pyrazolo[1,5-d][1,2,4]triazines. The reactions are generally carried out under catalyst-free conditions and the products are isolated without the need for column chromatography .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted this compound derivatives.

Scientific Research Applications

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is unique due to its specific ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a pharmacophore make it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-4-1-2-7-9(4)3-6-8-5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQDPICNDWFEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=O)NN=CN2N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56976-88-6
Record name 4H,5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
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